An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2), a compound of significant interest in medicinal chemistry and drug discovery. By leveraging the unique conformational constraints of the cyclobutane ring and the versatile reactivity of the β-keto ester and 4-bromophenyl moieties, this molecule serves as a valuable building block for the synthesis of novel therapeutics. This document delves into its chemical and physical properties, proposes a logical synthetic pathway, and offers an in-depth analysis of its spectral characteristics. Furthermore, it explores the compound's reactivity, potential applications in drug development, and essential safety and handling protocols.
Introduction: The Strategic Value of Cyclobutane Scaffolds in Drug Design
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered considerable attention for their ability to impart desirable properties to drug candidates. Unlike flexible aliphatic chains, the rigid, puckered conformation of the cyclobutane ring can help to pre-organize pharmacophoric elements in a specific spatial orientation, potentially leading to increased potency and selectivity for biological targets.[1][2][3] The incorporation of a cyclobutane moiety can also improve metabolic stability and other pharmacokinetic parameters.[1][3]
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a bifunctional molecule that strategically combines the conformational rigidity of the cyclobutane core with the synthetic versatility of a β-keto ester and a 4-bromophenyl group. The 4-bromophenyl substituent is a common feature in medicinal chemistry, often utilized as a handle for cross-coupling reactions to introduce further molecular complexity.[4][5] This guide aims to provide a detailed technical resource for researchers looking to harness the potential of this promising building block.
Physicochemical and Structural Properties
While specific experimental data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is not widely available in the public domain, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1364663-42-2 | Publicly available data. |
| Molecular Formula | C₁₂H₁₁BrO₃ | Based on chemical structure. |
| Molecular Weight | 283.12 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature. | Similar aromatic and substituted cyclobutane compounds are often solids. |
| Melting Point | Expected to be in the range of 50-100 °C. | Based on functionally similar aromatic ketones and esters. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.[6] | The presence of the polar ester and ketone groups is balanced by the nonpolar aromatic ring and cyclobutane core. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | General recommendation for β-keto esters and brominated compounds to prevent degradation. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the formation of the cyclobutane ring, followed by functional group manipulations.
Diagram of Proposed Synthesis:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Protocol:
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Step 1: Protection of 1,3-Dichloroacetone. 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to form 2,2-bis(chloromethyl)-1,3-dioxolane.[7] This protects the ketone functionality.
-
Step 2: Cyclization. The protected dichloro-intermediate is then reacted with dimethyl malonate in the presence of a strong base like sodium hydride in an aprotic polar solvent such as DMF to facilitate the intramolecular cyclization, yielding Dimethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate.[7]
-
Step 3: Hydrolysis and Decarboxylation. The resulting spirocyclic diester is subjected to acidic hydrolysis (e.g., with concentrated HCl) and heat. This cleaves the ketal protecting group and the esters, followed by decarboxylation to afford 3-oxocyclobutanecarboxylic acid.[7][8]
-
Step 4: Esterification. The carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce Methyl 3-oxocyclobutanecarboxylate.
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Step 5: Arylation. The final step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between Methyl 3-oxocyclobutanecarboxylate and 4-bromophenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the target compound, Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.
Spectral Analysis (Predicted)
The structural features of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate give rise to a predictable pattern in its various spectra.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 2H | Aromatic protons (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |
| ~7.2 | d | 2H | Aromatic protons (meta to Br) | Less deshielded than the ortho protons. |
| 3.7 | s | 3H | Methyl ester protons (-OCH₃) | Typical chemical shift for methyl ester protons. |
| 3.0 - 3.4 | m | 4H | Cyclobutane methylene protons (-CH₂-) | Complex multiplet due to diastereotopicity and coupling with each other. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | Ketone carbonyl (C=O) | Typical chemical shift for a ketone carbonyl.[9] |
| ~170 | Ester carbonyl (C=O) | Typical chemical shift for an ester carbonyl.[9] |
| ~140 | Aromatic quaternary carbon (C-Br) | Deshielded by the attached bromine atom. |
| ~132 | Aromatic CH (ortho to Br) | Standard aromatic carbon chemical shift. |
| ~128 | Aromatic CH (meta to Br) | Standard aromatic carbon chemical shift. |
| ~122 | Aromatic quaternary carbon (C-cyclobutane) | Quaternary carbon in the aromatic region. |
| ~52 | Methyl ester carbon (-OCH₃) | Typical chemical shift for a methyl ester carbon. |
| ~45 | Cyclobutane methylene carbons (-CH₂-) | Aliphatic carbon signals. |
| ~40 | Cyclobutane quaternary carbon | Aliphatic quaternary carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| ~2950 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds. |
| ~1740 | Strong | Ester C=O stretch | Typical stretching frequency for a saturated ester carbonyl.[10][11] |
| ~1715 | Strong | Ketone C=O stretch | Typical stretching frequency for a cyclic ketone.[11][12] |
| ~1590 | Medium | Aromatic C=C stretch | Characteristic of the benzene ring. |
| ~1200, ~1100 | Strong | C-O stretch | Characteristic of the ester C-O bonds.[10] |
| ~1010 | Strong | C-Br stretch | Characteristic of an aryl bromide. |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][13]
-
Molecular Ion (M⁺): m/z = 282 and 284.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give fragments at m/z = 251 and 253.
-
Loss of the carbomethoxy group (-COOCH₃) to give fragments at m/z = 223 and 225.
-
Cleavage of the cyclobutane ring.
-
Reactivity and Synthetic Utility
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate possesses three key reactive sites that can be selectively manipulated.
Diagram of Reactivity:
Caption: Key reactive sites of the title compound.
-
The Ketone Carbonyl: This group can undergo nucleophilic addition reactions, such as reduction with sodium borohydride to form the corresponding alcohol.
-
The Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. It can also undergo transesterification or amidation.
-
The 4-Bromophenyl Group: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.[4][5]
-
The α-Protons: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated or undergo other reactions.
Applications in Drug Discovery
The structural and chemical attributes of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its rigid core can serve as a scaffold to present various functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with protein binding sites.[3] The ability to readily diversify the molecule at the aryl position via cross-coupling reactions allows for the rapid exploration of structure-activity relationships.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a strategically designed molecule that holds significant promise as a versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and multiple reactive centers provides a powerful platform for the synthesis of novel and diverse chemical entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectral data, and key reactivity patterns, offering a valuable resource for researchers in the field of drug discovery and development.
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